molecular formula C20H22N2O3S B12182240 4-ethoxy-2,3,5-trimethyl-N-(3-quinolinyl)benzenesulfonamide

4-ethoxy-2,3,5-trimethyl-N-(3-quinolinyl)benzenesulfonamide

Cat. No.: B12182240
M. Wt: 370.5 g/mol
InChI Key: YPMOJKRAJSUACJ-UHFFFAOYSA-N
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Description

4-ethoxy-2,3,5-trimethyl-N-(3-quinolinyl)benzenesulfonamide is a complex organic compound with a molecular formula of C20H22N2O3S This compound is known for its unique structure, which includes an ethoxy group, three methyl groups, and a quinolinyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-2,3,5-trimethyl-N-(3-quinolinyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-2,3,5-trimethyl-N-(3-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids or quinolinyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

4-ethoxy-2,3,5-trimethyl-N-(3-quinolinyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-2,3,5-trimethyl-N-(3-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The quinolinyl group is known to interact with nucleic acids and proteins, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-2,3,5-trimethyl-N-(3-quinolinyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research applications.

Properties

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

4-ethoxy-2,3,5-trimethyl-N-quinolin-3-ylbenzenesulfonamide

InChI

InChI=1S/C20H22N2O3S/c1-5-25-20-13(2)10-19(14(3)15(20)4)26(23,24)22-17-11-16-8-6-7-9-18(16)21-12-17/h6-12,22H,5H2,1-4H3

InChI Key

YPMOJKRAJSUACJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1C)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)C)C

Origin of Product

United States

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